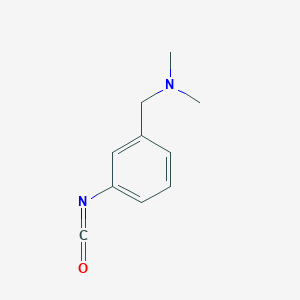
Ethyl 4-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including an ethyl group, a thioether group, a pyrimidine ring, and a trifluoromethylphenyl group . The presence of these groups suggests that this compound could have interesting chemical properties and potential applications in various fields, such as pharmaceuticals or agrochemicals .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a heterocyclic ring. The trifluoromethylphenyl group, for example, is a benzene ring substituted with a trifluoromethyl group and a chlorine atom, which could significantly affect the compound’s electronic structure and reactivity .Chemical Reactions Analysis
Again, while I don’t have specific information on this compound, compounds with similar functional groups are known to undergo a variety of chemical reactions. For example, pyrimidines can participate in reactions like alkylation, acylation, and halogenation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, which might enhance its ability to cross biological membranes .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
One significant application of compounds related to Ethyl 4-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate is in chemical synthesis. For example, Fesenko et al. (2010) explored the reaction pathway of similar ethyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate compounds with thiophenolates, leading to ring expansion and nucleophilic substitution. Such chemical reactions are crucial for understanding the synthesis of new organic compounds (Fesenko, Trafimova, Cheshkov, & Shutalev, 2010).
Crystallography and Spectroscopy
The study of crystal structures and spectroscopy is another area where these compounds are applied. Pekparlak et al. (2018) conducted a comprehensive analysis of a structurally similar compound, Ethyl 2-(dichloromethyl)-4-methyl-1-phenyl-6-thioxo-1,6-dihydropyrimidine-5-carboxylate, using X-ray diffraction, FT-IR, and NMR spectroscopy. This type of research provides detailed insight into the molecular geometry and properties of such compounds (Pekparlak, Tamer, Kanmazalp, Berber, Arslan, Avcı, Dege, Tarcan, & Atalay, 2018).
Fluorescence and Optical Properties
Compounds like Ethyl 4-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate are also explored for their fluorescence properties. Al-Masoudi et al. (2015) synthesized related compounds and examined their fluorescence properties, which is important for developing new fluorescent materials and probes (Al-Masoudi, Al-Salihi, Marich, & Markus, 2015).
Medicinal Chemistry and Pharmacology
Finally, these compounds are relevant in the field of medicinal chemistry. A.S.Dongarwar et al. (2011) synthesized derivatives of a similar compound, ethyl-2-amino-4-chloro-6-(2, 4, 6 trichloro phenyl amino) pyrimidine-5-carboxylate, and tested them for anti-bacterial, anti-fungal, and anti-inflammatory activities. Such studies are fundamental in the development of new pharmaceuticals (A.S.Dongarwar, Wanjari, Nema, Katolkar, Turaskar, & Nimbekar, 2011).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
ethyl 4-[2-[2-chloro-5-(trifluoromethyl)anilino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClF3N3O4S/c1-3-28-15(26)13-8(2)22-16(27)24-14(13)29-7-12(25)23-11-6-9(17(19,20)21)4-5-10(11)18/h4-6H,3,7H2,1-2H3,(H,23,25)(H,22,24,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBJKVIJOZGMECK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=O)N=C1SCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClF3N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-((2-((2-chloro-5-(trifluoromethyl)phenyl)amino)-2-oxoethyl)thio)-6-methyl-2-oxo-1,2-dihydropyrimidine-5-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

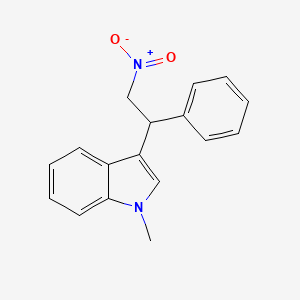
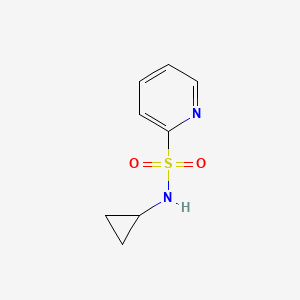
![1-{4-[2-(3-Methoxyphenoxy)ethyl]piperazin-1-yl}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2388073.png)
![Ethyl 4-[1-[[(E)-4-(dimethylamino)but-2-enoyl]amino]ethyl]piperidine-1-carboxylate](/img/structure/B2388074.png)
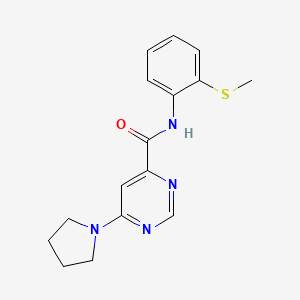


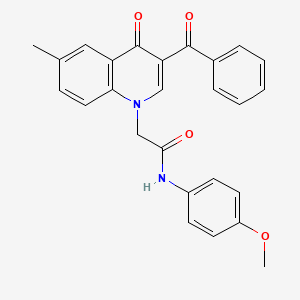
![2-amino-N-(3-methoxypropyl)-1-(thiophen-2-ylmethylideneamino)pyrrolo[3,2-b]quinoxaline-3-carboxamide](/img/structure/B2388085.png)
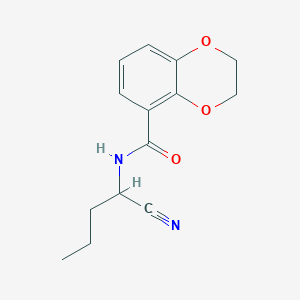

![8-fluoro-2-(2-(4-isopropylphenoxy)acetyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2388090.png)
